molecular formula C10H12N2O B11771639 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11771639
M. Wt: 176.21 g/mol
InChI Key: FLCKZNDAAMXGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with various substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate aldehydes, ketones, and nitriles under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate. The reaction is usually carried out in ethanol or methanol as a solvent, and the mixture is heated under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The pathways involved may include the modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl group and nitrile functionality make it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-3-4-9-7(2)5-8(6-11)10(13)12-9/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

FLCKZNDAAMXGMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C(=O)N1)C#N)C

Origin of Product

United States

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